2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a key intermediate in the synthesis of Olaparib, a potent and highly selective inhibitor of poly(ADP-ribose) polymerase enzymes (PARP) . This compound plays a crucial role in the multi-step synthesis of Olaparib and is not naturally occurring. It functions as a building block, providing the necessary structural components for the final pharmaceutical compound.
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 298.27 g/mol. This compound is classified as a benzoic acid derivative and is recognized for its potential applications in pharmaceutical research, particularly as an intermediate in the synthesis of poly(ADP-ribose) polymerase inhibitors, which are significant in cancer therapy.
The compound is cataloged under the CAS number 763114-26-7 and can be found in various chemical databases, including PubChem and BenchChem, which provide detailed information about its properties and applications.
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is classified as an organic compound, specifically a carboxylic acid. It falls under the category of fluorinated compounds due to the presence of a fluorine atom in its structure.
The synthesis of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves several steps:
For example, one synthesis method involves dissolving 2-Fluoro-5-formylbenzoic acid in tetrahydrofuran, adding triethylamine dropwise, and then introducing hydrazine hydrate to promote condensation reactions that yield the target compound .
The molecular structure of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can be represented using various structural formulas:
InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22)
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
The compound exhibits a complex three-dimensional structure owing to its multiple functional groups and substituents. The presence of the methoxy group enhances its solubility and reactivity.
The chemical reactivity of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid includes:
Technical details regarding specific reactions can be found in literature concerning similar compounds or derivatives .
The mechanism of action for compounds like 2-Fluoro-5-(8-methoxy-phthalazinone derivatives typically involves:
The physical and chemical properties of 2-Fluoro-5-(8-methoxy-phthalazinone derivative) include:
Property | Value |
---|---|
Molecular Weight | 298.27 g/mol |
Density | 1.42 g/cm³ |
LogP | 2.13 |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Boiling Point | Not available |
These properties indicate that the compound is moderately soluble in organic solvents but may require specific conditions for optimal use in laboratory settings .
The primary applications of 2-Fluoro-5-(8-methoxy-phthalazinone derivative) include:
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8